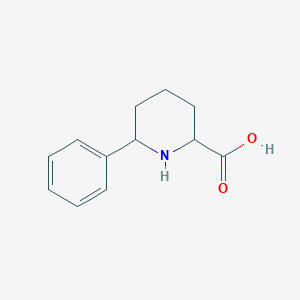

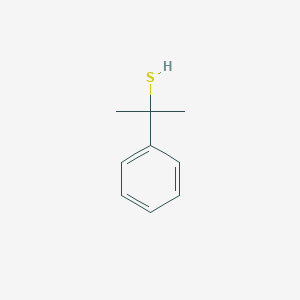

![molecular formula C15H12O4 B037035 3-[3-(カルボキシメチル)フェニル]安息香酸 CAS No. 1365272-23-6](/img/structure/B37035.png)

3-[3-(カルボキシメチル)フェニル]安息香酸

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds related to 3-[3-(Carboxymethyl)phenyl]benzoic acid often involves multi-step chemical reactions, including bromination, azidonation, and reduction processes, starting from simpler benzoic acid derivatives. For example, 3,5-bis(aminomethyl)benzoic acid was synthesized from 3,5-dimethylbenzoic acid through a series of reactions, highlighting the complexity and versatility of synthetic routes for such compounds (G. Yong, 2010).

Molecular Structure Analysis

The molecular structure of compounds similar to 3-[3-(Carboxymethyl)phenyl]benzoic acid is characterized by the presence of benzene rings, carboxylic groups, and additional substituents which influence their physical and chemical properties. X-ray crystallography studies provide detailed insights into the molecular arrangements, demonstrating how substituents affect the overall structure. For instance, studies on benzoic acid derivatives reveal the influence of spacers on lattice arrangements and the formation of polymorphs under different crystallization conditions (Felix Katzsch et al., 2012).

Chemical Reactions and Properties

The chemical reactivity of 3-[3-(Carboxymethyl)phenyl]benzoic acid derivatives includes their ability to form coordination polymers, participate in hydrogen bonding, and undergo various organic reactions. For example, the formation of coordination polymers with zinc showcases the ability of carboxylate groups to act as bridging ligands, leading to structures with interesting magnetic and photophysical properties (R. Patra & I. Goldberg, 2013).

Physical Properties Analysis

The physical properties of benzoic acid derivatives, including those similar to 3-[3-(Carboxymethyl)phenyl]benzoic acid, are significantly influenced by their molecular structure. For instance, polymorphism, solubility, and melting points are affected by the spatial arrangement of molecules and the presence of functional groups. Crystal structure analyses provide insights into the arrangement of molecules in the solid state, affecting the material's physical properties.

Chemical Properties Analysis

The chemical properties of 3-[3-(Carboxymethyl)phenyl]benzoic acid and related compounds are characterized by their acidity, reactivity towards bases, and ability to form esters and amides. The presence of carboxylic acid groups contributes to their acidity and participation in condensation reactions. Additionally, these compounds can interact with metals to form complex structures with unique chemical and physical properties, as demonstrated in studies on metal-organic frameworks (Gao-Shan Yang et al., 2015).

科学的研究の応用

薬理活性

3-[3-(カルボキシメチル)フェニル]安息香酸誘導体は合成されており、その薬理活性も研究されている . いくつかの化合物、特に2-シアノプロプ-2-イル3-フェノキシベンゾエートは、ペルオキシソーム増殖剤活性化受容体γアゴニスト活性を示し、グルコキナーゼを活性化し、タンパク質のグリケーションを阻害することが明らかになった .

ビアリール誘導体の合成

3-カルボキシフェニルボロン酸は、3-[3-(カルボキシメチル)フェニル]安息香酸と構造的に類似しており、ビアリール誘導体の調製における基質として使用できる . これは、鈴木・宮浦カップリング反応によりブロモアニリンと反応させることで達成される .

ボロン酸官能化ブロックコポリマーの調製

3-カルボキシフェニルボロン酸は、ボロン酸官能化ブロックコポリマーの調製にも使用できる . これは、合成可能な材料の範囲を拡大し、材料科学および工学における新しい可能性を切り開く .

1H-イミダゾ[1,2-a]キノキサリン誘導体の合成

3-カルボキシフェニルボロン酸のもう1つの用途は、1H-イミダゾ[1,2-a]キノキサリン誘導体の合成である . これらの化合物は、新規医薬品の開発など、幅広い潜在的な用途がある .

抗炎症活性

ベンゾトリアゾール-1-イル-3-{5-[(E)-(カルボキシメチル)ジアゼニル]-2-ヒドロキシフェニル}プロプ-2-エン酸誘導体は、3-[3-(カルボキシメチル)フェニル]安息香酸と構造的に類似しており、合成され、抗炎症活性を示すことが示されている .

Safety and Hazards

特性

IUPAC Name |

3-[3-(carboxymethyl)phenyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O4/c16-14(17)8-10-3-1-4-11(7-10)12-5-2-6-13(9-12)15(18)19/h1-7,9H,8H2,(H,16,17)(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRQGZJATEFPTFZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC(=CC=C2)C(=O)O)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30594346 |

Source

|

| Record name | 3'-(Carboxymethyl)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30594346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1365272-23-6 |

Source

|

| Record name | [1,1′-Biphenyl]-3-acetic acid, 3′-carboxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1365272-23-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3'-(Carboxymethyl)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30594346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。